molecular formula C23H26BrN2O2P B2827620 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide CAS No. 356534-53-7

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide

Cat. No.: B2827620
CAS No.: 356534-53-7
M. Wt: 473.351
InChI Key: VHUNYAIWJKGULJ-UHFFFAOYSA-N
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Description

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is a useful research compound. Its molecular formula is C23H26BrN2O2P and its molecular weight is 473.351. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets through a process known as tert-butyloxycarbonylation . This process involves the addition of the tert-butyloxycarbonyl (Boc) group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the protection of amines . The Boc group serves as a protective barrier for the amines during organic synthesis . This allows for selective reactions to occur without the amines being affected .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for other reactions to take place without affecting the amines . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically used in aqueous conditions with a base such as sodium hydroxide . The temperature and pH of the reaction environment can affect the efficiency of the Boc group addition . Furthermore, the presence of other reactants or compounds can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2O2P.BrH/c1-23(2,3)27-22(26)24-25-28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18,25H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNYAIWJKGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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